

Unveiling the Solid-State Architecture of Tetrahydroquinoline Scaffolds: A Crystallographic Comparison

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

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A detailed comparative analysis of the X-ray crystal structures of N-sulfonylated 1,2,3,4-tetrahydroquinoline derivatives provides valuable insights into their three-dimensional conformations and intermolecular interactions. While the crystal structure of the parent **1,2,3,4-tetrahydroquinoline-2-carboxylic acid** remains elusive in the surveyed literature, this guide offers a comprehensive look into closely related structures, presenting key crystallographic data, experimental protocols, and a visual representation of the structure determination workflow.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural characteristics of the 1,2,3,4-tetrahydroquinoline framework, a privileged scaffold in medicinal chemistry. The data presented herein can aid in computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for two N-sulfonylated derivatives of 1,2,3,4-tetrahydroquinoline: 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. These derivatives, while not possessing the 2-carboxylic acid moiety, provide the most relevant and publicly available single-crystal X-ray diffraction data for the core tetrahydroquinoline ring system.

Table 1: Crystal Data and Structure Refinement for 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline[1]

| Parameter | Value |
|-----------------------------------|---|
| Empirical Formula | C ₁₆ H ₁₇ NO ₂ S |
| Formula Weight | 287.36 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 13.5690 (5) |
| b (Å) | 6.7128 (2) |
| c (Å) | 16.8317 (6) |
| β (°) | 110.243 (1) |
| Volume (Å ³) | 1438.44 (9) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 19601 |
| Independent Reflections | 2529 |
| R(int) | 0.051 |
| Final R indices [I>2σ(I)] | R ₁ = 0.036, wR ₂ = 0.101 |
| Goodness-of-fit on F ² | 1.08 |

Table 2: Crystal Data and Structure Refinement for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline[2]

| Parameter | Value |
|--------------------------------------|---|
| Empirical Formula | C ₁₀ H ₁₃ NO ₂ S |
| Formula Weight | 211.27 |
| Crystal System | Triclinic |
| Space Group | P $\bar{1}$ |
| a (Å) | 5.5865 (2) |
| b (Å) | 9.2195 (4) |
| c (Å) | 10.1924 (4) |
| α (°) | 85.798 (2) |
| β (°) | 84.686 (2) |
| γ (°) | 77.166 (2) |
| Volume (Å ³) | 508.89 (4) |
| Z | 2 |
| Temperature (K) | 294 |
| Radiation | Mo K α (λ = 0.71073 Å) |
| Reflections Collected | 7417 |
| Independent Reflections | 1973 |
| R(int) | 0.042 |
| Final R indices [$I > 2\sigma(I)$] | R ₁ = 0.038, wR ₂ = 0.106 |
| Goodness-of-fit on F ² | 1.07 |

In both structures, the heterocyclic ring of the 1,2,3,4-tetrahydroquinoline moiety adopts a half-chair conformation.[1][2] The sum of the bond angles around the nitrogen atom is 354.6° for the benzylsulfonyl derivative and 347.9° for the methanesulfonyl derivative, indicating a trigonal pyramidal geometry at the nitrogen atom.[1][2] In the crystal packing of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, molecules are linked by weak C—H \cdots O hydrogen bonds, forming

sheets.^[1] For 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, inversion dimers are formed through pairs of C—H⋯O hydrogen bonds.^[2]

Experimental Protocols

The methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are detailed below.

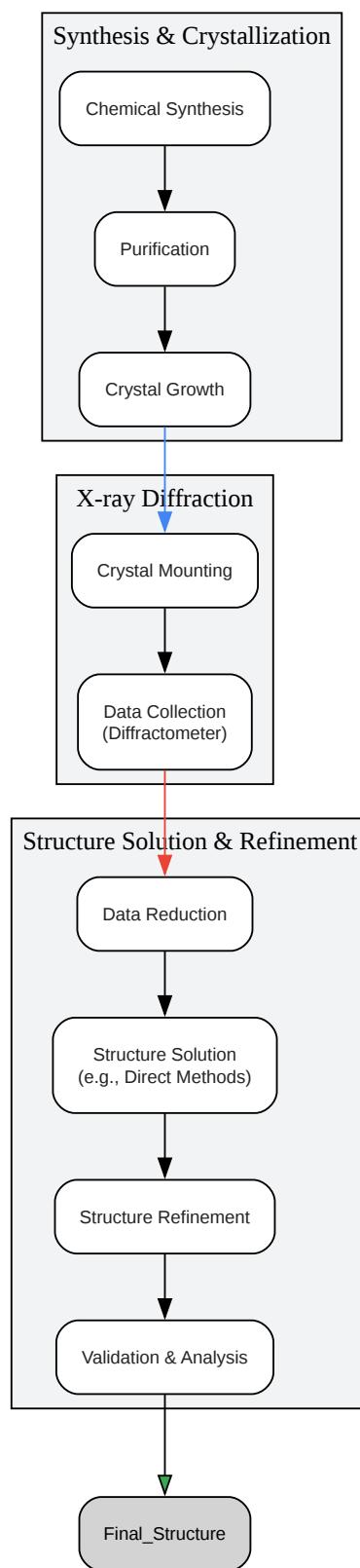
Synthesis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline:^[2] To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml of dry methylene dichloride, triethylamine (15 mmol) was added at 0-5 °C. Methanesulfonyl chloride (12 mmol) in 10 ml of dry dichloromethane was then added dropwise to the reaction mixture. After stirring for 2 hours at 15-20 °C, the mixture was washed with 5% Na₂CO₃ and brine. The organic phase was dried over Na₂SO₄ and concentrated under vacuum. The crude product was recrystallized from a 1:2 mixture of ethyl acetate and hexane to yield colorless prisms suitable for X-ray diffraction.^[2]

Synthesis of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline:^[3] To an ice-cold solution of 1,2,3,4-tetrahydroquinoline (10 mmol) and triethylamine (15 mmol) in dichloromethane (50 ml), a solution of 6-chloropyridine-3-sulfonyl chloride (11 mmol) in dichloromethane (20 ml) was added dropwise and stirred for 30 minutes. The reaction mixture was diluted with dichloromethane (150 ml), and the organic layer was washed with aqueous 5% NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄. The solvent was evaporated under reduced pressure to yield the final product.^[3]

X-ray Data Collection and Structure Refinement: For both compounds, intensity data were collected on a Bruker APEXII CCD diffractometer using Mo K α radiation.^{[1][2]} The structures were solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.^{[1][2]}

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule, from synthesis to final structure validation.

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Caption: General workflow for single-crystal X-ray structure determination.

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